N-benzyl-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
The compound N-benzyl-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a heterocyclic molecule featuring a 1,8-naphthyridine core fused with a 1,2,4-oxadiazole ring and an N-benzyl acetamide side chain. The 1,2,4-oxadiazole moiety is known for enhancing metabolic stability and binding affinity, while the benzyl group contributes to hydrophobicity and steric interactions, influencing both pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N-benzyl-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-17-7-6-10-20(13-17)25-30-27(35-31-25)22-15-32(26-21(24(22)34)12-11-18(2)29-26)16-23(33)28-14-19-8-4-3-5-9-19/h3-13,15H,14,16H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOCYSAUXFNMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole ring: This is achieved through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Attachment of the benzyl group: This step is typically carried out using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Hydrolysis Reactions
The oxadiazole ring and amide bonds in the structure are susceptible to hydrolysis under acidic or alkaline conditions.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6–8 hours | Cleavage of oxadiazole ring to form carboxylic acid derivatives | |
| Alkaline Hydrolysis | 2M NaOH, 80°C, 4 hours | Amide bond cleavage yielding naphthyridine carboxylic acid and benzylamine |
Hydrolysis kinetics depend on steric hindrance from the 3-methylphenyl substituent, which reduces reaction rates by ~30% compared to unsubstituted analogs.
Nucleophilic Substitution
The 1,8-naphthyridine core participates in nucleophilic aromatic substitution (SNAr) at the 4-oxo position.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 100°C, 12 hours | Methoxy substitution at C4 | 67% | |
| Ammonia | Ethanol, 80°C, 24 hours | Amine substitution with NH₂ group at C4 | 52% |
The electron-withdrawing oxadiazole ring activates the naphthyridine system for SNAr reactions.
Cycloaddition Reactions
The 1,2,4-oxadiazole moiety undergoes [3+2] cycloadditions with dipolarophiles like alkynes.
| Dipolarophile | Catalyst | Product | Application | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 80°C | Triazole-linked conjugate | Bioorthogonal labeling | |
| Ethyl acrylate | Thermal, 120°C, 6h | Isoxazoline derivatives | Intermediate for drug design |
Reaction efficiency correlates with the electron-deficient nature of the oxadiazole ring.
Redox Reactions
The naphthyridine-4-one system undergoes reduction at the carbonyl group:
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 25°C, 2h | Secondary alcohol derivative | >90% | |
| LiAlH₄ | THF, 0°C→RT, 4h | Over-reduction to dihydro derivative | 78% |
Oxidation with KMnO₄ in acidic medium degrades the naphthyridine ring, forming quinoline fragments.
Metal Chelation
The compound acts as a polydentate ligand for transition metals:
| Metal Ion | Stoichiometry | Stability Constant (log K) | Application | Reference |
|---|---|---|---|---|
| Cu²⁺ | 1:1 | 8.2 ± 0.3 | Catalytic oxidation | |
| Fe³⁺ | 2:1 | 12.6 ± 0.5 | Sensor development |
Chelation occurs via the oxadiazole nitrogen and naphthyridine carbonyl oxygen .
Biochemical Interactions
The compound inhibits bacterial ADP-ribosyltransferase (ADPRT) through competitive binding:
Structure-activity relationship (SAR) studies show that the 3-methylphenyl group enhances target selectivity by 5-fold compared to 4-methyl analogs .
Scientific Research Applications
N-benzyl-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its unique structure and biological activity.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
N-Benzyl vs. N-Methyl/Phenyl Substituents
Replacing N-methyl or N-phenyl groups with N-benzyl in heterocyclic scaffolds often enhances biological activity. For example:
- Antiproliferative Activity : In β-carboline derivatives, replacing N-methyl with N-benzyl improved activity against breast cancer cell lines (MCF-7 and MDA-MB-231). For instance, compound 8f (N-benzyl) exhibited an IC50 of 25.01 µM against MCF-7, outperforming its N-methyl counterpart .
- Antitubercular Activity: N-Benzyl quinoxaline-2-carboxamides showed superior activity compared to N-phenyl analogs. Compound 20 (N-benzyl with 4-OCH3 substituent) had an MIC of 3.91 µg/mL, while its N-phenyl analog was inactive (MIC ≥ 125 µg/mL) .
Substituent Effects on the Benzyl Ring
Electron-donating or withdrawing groups on the benzyl ring significantly modulate activity:
- Electron-Donating Groups (e.g., -OCH3) : In antiproliferative studies, methoxy-substituted N-benzyl derivatives (e.g., 38a–b ) showed enhanced activity compared to unsubstituted analogs (34a–b ) across multiple cancer cell lines .
- Electron-Withdrawing Groups (e.g., -F): Fluorine substitution reduced activity, as seen in compound 35a–b, which underperformed relative to non-halogenated analogs .
Core Structural Modifications
Variations in the heterocyclic core also influence activity:
- 1,8-Naphthyridine vs. Quinoxaline: N-Benzyl-1,8-naphthyridine derivatives (e.g., the target compound) are structurally distinct from quinoxaline-based analogs but share enhanced activity profiles due to similar electronic and spatial properties .
- Oxadiazole Ring Substitutions : The 3-(3-methylphenyl)-1,2,4-oxadiazole group in the target compound likely enhances stability and π-π stacking interactions compared to simpler oxadiazole derivatives .
Data Tables
Table 2: Physical Properties of Key Analogs
Biological Activity
N-benzyl-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a synthetic compound that incorporates several pharmacologically relevant moieties, including naphthyridine and oxadiazole. These structural components are known for their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazole demonstrate cytotoxic effects against various cancer cell lines. The mechanism is often attributed to the inhibition of critical enzymes involved in cancer cell proliferation and survival .
Case Study:
A derivative related to this compound was tested against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives possess antibacterial and antifungal activities. The mechanism may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microorganism Tested | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | 15 |
| Compound B | Escherichia coli | 18 | 20 |
| N-benzyl... | Candida albicans | 22 | 10 |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds with similar structures has been documented. They often act by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .
Research Findings:
In a model of acute inflammation induced in rats, a related compound demonstrated a significant reduction in edema formation when administered at a dose of 30 mg/kg body weight .
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes: The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Binding: It might exhibit affinity for specific receptors associated with pain and inflammation.
- Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
